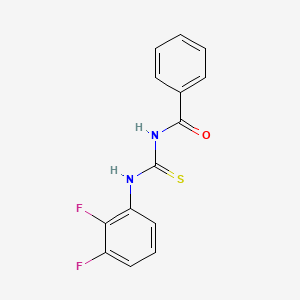
5-Phenyl-3,4-dihydro-2H-pyrrole
描述
5-Phenyl-3,4-dihydro-2H-pyrrole is a compound with a planar pyrroline ring. Its molecular conformation is also planar, which represents the first example of a totally planar 2-substituted 1-pyrroline . The compound’s molecular formula is C10H11N .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-pyrroles, including 5-Phenyl-3,4-dihydro-2H-pyrrole, can be achieved via the hydrogenation and cyclization of nitro ketones. These nitro ketones are easily accessible from three components: a ketone, an aldehyde, and a nitroalkane .Molecular Structure Analysis
The molecular structure of 5-Phenyl-3,4-dihydro-2H-pyrrole is planar, including a planar pyrroline ring . The InChI code for the compound is1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2 . Chemical Reactions Analysis
The molecules of 5-Phenyl-3,4-dihydro-2H-pyrrole assemble as pseudo-dimers through pi-pi interactions, each dimer being rotated by about 90 degrees with respect to its neighbors .Physical And Chemical Properties Analysis
The molecular weight of 5-Phenyl-3,4-dihydro-2H-pyrrole is 145.20 g/mol. It has a XLogP3-AA value of 1.7, indicating its lipophilicity. The compound has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .科学研究应用
Therapeutic Compounds
Pyrrole subunits are integral in the development of various therapeutic agents. They serve as key components in fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. They are particularly noted for their ability to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .
Anticancer Activity
Derivatives of pyrrole have been synthesized and evaluated for their EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .
Solid-Phase Synthesis
Pyrrole derivatives are utilized in solid-phase synthesis techniques to create structurally diverse compounds. An example includes the synthesis of 4,5-dihydro-3(2H)-pyridazinones using polymer-supported γ-keto-esters derived from Wang resin .
Chemical Research
The compound 5-Phenyl-3,4-dihydro-2H-pyrrole itself is available for purchase for use in chemical research and experimentation, indicating its utility in various chemical synthesis and analysis processes .
Crystallography Studies
The crystal structure of 5-Phenyl-3,4-dihydro-2H-pyrrole has been reported, providing insights into its planar structure which is unique among monosubstituted 1-pyrrolines. This information is valuable for understanding molecular interactions and designing new compounds .
Scientific Research Products
Various derivatives of 5-Phenyl-3,4-dihydro-2H-pyrrole are available as products for scientific research, suggesting their use in experimental protocols and studies within the field of chemistry .
属性
IUPAC Name |
5-phenyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZAWZGYOZRUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294170 | |
| Record name | 5-Phenyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3,4-dihydro-2H-pyrrole | |
CAS RN |
700-91-4 | |
| Record name | 700-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-3,4-dihydro-2H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of 5-Phenyl-3,4-dihydro-2H-pyrrole compared to other substituted pyrrolines?
A1: 5-Phenyl-3,4-dihydro-2H-pyrrole stands out as the first documented example of a completely planar monosubstituted 1-pyrroline. [] This planar conformation, confirmed through X-ray diffraction studies, distinguishes it from other substituted pyrrolines and influences its interactions and reactivity. []
Q2: How does the presence of the phenyl group at the 5-position influence the reactivity of 5-Phenyl-3,4-dihydro-2H-pyrrole?
A2: The phenyl group at the 5-position introduces steric hindrance, impacting the molecule's reactivity. Specifically, in 1,3-dipolar cycloaddition reactions with N-methyl and N-phenylmaleimides, the reaction proceeds diastereospecifically. [] The approach of the reactants is favored from the less hindered side of the 1,3-dipole, leading to the thermodynamically stable exo cycloadduct. []
Q3: Can 5-Phenyl-3,4-dihydro-2H-pyrrole be used as a precursor for other important compounds?
A3: Yes, 5-Phenyl-3,4-dihydro-2H-pyrrole serves as a versatile building block in organic synthesis.
- It acts as a precursor to pentagonal cyclic azomethine ylids, which are valuable intermediates in various chemical transformations. []
- It can be oxidized to generate substituted pyrroles. []
- Furthermore, derivatives like tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate are employed in enantioselective synthesis, enabling the preparation of chiral 5-phenyl-2-alkylprolines. [] These proline derivatives hold promise as organocatalysts and building blocks for biologically active compounds, including potential CCK antagonists. []
Q4: Are there any applications of 5-Phenyl-3,4-dihydro-2H-pyrrole derivatives in the development of analytical tools?
A4: Yes, a derivative of 5-Phenyl-3,4-dihydro-2H-pyrrole, 2-Diethoxyphosphoryl-2-methyl-5-phenyl-3,4-dihydro-2H-pyrrole-1-oxide (DEPMPO-Ph), has been synthesized as a new radical spin-trap. [] This lipophilic nitrone shows potential for studying oxygen-centered radicals, which are implicated in various pathological processes. [] The increased lipophilicity of DEPMPO-Ph, attributed to the phenyl group, is expected to facilitate the trapping of radicals in lipid-rich environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



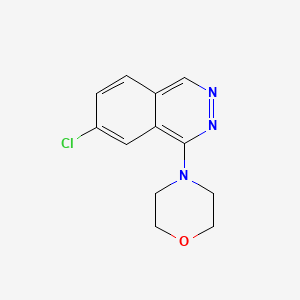
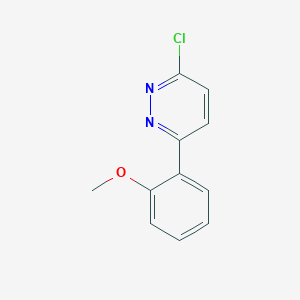
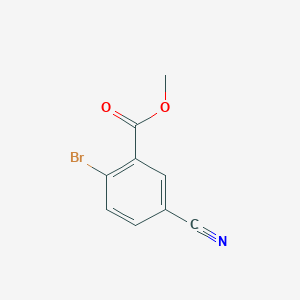

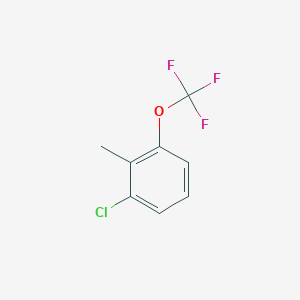

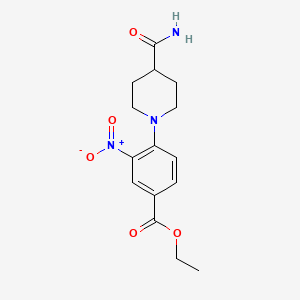

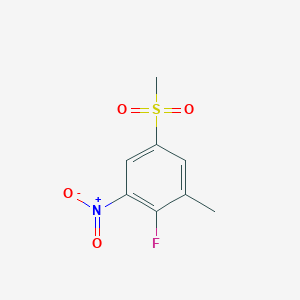
![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)

